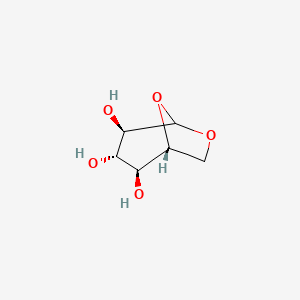

Anhydroglucose

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H10O5 |

|---|---|

Peso molecular |

162.14 g/mol |

Nombre IUPAC |

(1R,2S,3S,4R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6?/m1/s1 |

Clave InChI |

TWNIBLMWSKIRAT-GASJEMHNSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O1)O2)O)O)O |

SMILES canónico |

C1C2C(C(C(C(O1)O2)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anhydroglucose Unit: Core Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anhydroglucose unit (AGU) is the fundamental repeating monomer that constitutes some of the most abundant and vital biopolymers on Earth, including cellulose (B213188) and starch.[1][2] The arrangement and linkage of these units dictate the vastly different physicochemical properties of these polysaccharides, from the rigid, insoluble fibers of cellulose to the readily digestible energy-storage granules of starch. A thorough understanding of the AGU's chemical structure is paramount for researchers in fields ranging from materials science and biofuel production to nutrition and drug development. This technical guide provides a detailed exploration of the AGU's structure, methods for its characterization, and the biosynthetic pathways that assemble it into complex carbohydrates.

Core Chemical Structure of the this compound Unit

An this compound unit is formally a glucose molecule that has lost a molecule of water through the formation of a glycosidic bond, linking it to adjacent units in a polysaccharide chain.[3] The core of the AGU is a six-membered pyranose ring, which typically adopts a stable chair conformation. Each AGU possesses three free hydroxyl (-OH) groups at the C-2, C-3, and C-6 positions, which are available for chemical modification and play a crucial role in forming intra- and intermolecular hydrogen bonds that define the polymer's higher-order structure.[1][2]

The stereochemistry of the glycosidic bond is a defining feature of the polysaccharide. In cellulose, the AGUs are linked by β-1,4-glycosidic bonds, resulting in a linear, unbranched polymer.[1] This arrangement allows for extensive hydrogen bonding between chains, leading to the formation of strong, crystalline microfibrils.[4] In contrast, starch is composed of two types of polymers of α-glucose: amylose (B160209) and amylopectin (B1267705). Amylose is a largely linear polymer with α-1,4-glycosidic linkages, which adopts a helical structure.[5] Amylopectin is a highly branched polymer, containing α-1,4-linked chains with α-1,6-glycosidic branch points.[5][6]

Quantitative Structural Data

Precise bond lengths and angles within the this compound unit have been determined through X-ray and neutron diffraction studies of cellulose and starch. These parameters are crucial for accurate molecular modeling and understanding the forces that govern polysaccharide structure.

| Parameter | Cellulose Iβ (Å) | α-D-Glucose (Å)[7] |

| Bond Lengths | ||

| C1-C2 | 1.531 | 1.523 (mean C-C) |

| C2-C3 | 1.529 | 1.523 (mean C-C) |

| C3-C4 | 1.525 | 1.523 (mean C-C) |

| C4-C5 | 1.531 | 1.523 (mean C-C) |

| C5-O5 | 1.438 | 1.420 (mean C-O) |

| C1-O5 | 1.431 | 1.420 (mean C-O) |

| C1-O4' (glycosidic) | 1.428 | N/A |

| C4-O4 | 1.435 | 1.420 (mean C-O) |

| C5-C6 | 1.517 | 1.523 (mean C-C) |

| C6-O6 | 1.423 | 1.420 (mean C-O) |

| Bond Angles | ||

| C1-O5-C5 | 112.1° | 113.8° |

| O5-C1-O4' (glycosidic) | 107.5° | N/A |

| C1-O4'-C4' (glycosidic) | 116.1° | N/A |

Note: Data for cellulose Iβ is compiled from various crystallographic studies. Data for starch is more complex due to its semi-crystalline nature and the presence of both amylose and amylopectin. The bond lengths and angles within the glucose ring of starch are generally similar to those in α-D-glucose.

Experimental Protocols for Structural Characterization

The elucidation of the this compound unit's arrangement within a polysaccharide is a multi-step process requiring a combination of chemical and analytical techniques.

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a classic and powerful technique to determine the positions of glycosidic linkages between monosaccharide units. The principle involves methylating all free hydroxyl groups, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify the positions that were originally involved in linkages.

Detailed Protocol:

-

Permethylation:

-

Dissolve 5-10 mg of the dry polysaccharide sample in 2 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Add approximately 20 mg of powdered sodium hydroxide (B78521) (NaOH) and 1 mL of methyl iodide (CH₃I).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Stop the reaction by adding 2 mL of water.

-

Extract the permethylated polysaccharide with 2 mL of dichloromethane.

-

Wash the organic layer with water, then dry it under a stream of nitrogen.

-

-

Hydrolysis:

-

Add 2 mL of 2 M trifluoroacetic acid (TFA) to the dried permethylated sample.

-

Heat the sample at 121°C for 2 hours to hydrolyze the glycosidic bonds.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

-

Reduction:

-

Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium (B1175870) hydroxide (NH₄OH).

-

Add 10 mg of sodium borodeuteride (NaBD₄) and incubate at room temperature for 1 hour to reduce the monosaccharides to alditols.

-

Neutralize the reaction with a few drops of glacial acetic acid.

-

-

Acetylation:

-

Evaporate the sample to dryness.

-

Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

-

Heat at 100°C for 30 minutes to acetylate the newly formed hydroxyl groups.

-

Evaporate the reagents under nitrogen.

-

-

Analysis:

-

Dissolve the resulting partially methylated alditol acetates (PMAAs) in acetone.

-

Analyze the sample by GC-MS to identify and quantify the PMAAs, which reveals the original linkage positions.

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in the this compound unit. Both ¹H and ¹³C NMR are used to determine the anomeric configuration (α or β), the positions of glycosidic linkages, and the overall sequence of monosaccharides.

Detailed Protocol for ¹H and ¹³C NMR Analysis of Cellulose:

-

Sample Preparation:

-

To overcome the insolubility of cellulose, it must first be dissolved. A common solvent system is a mixture of lithium chloride (LiCl) and N,N-dimethylacetamide (DMAc).

-

Activate the cellulose by soaking in water, followed by solvent exchange with methanol (B129727) and then DMAc.

-

Prepare an 8% (w/v) LiCl/DMAc solution.

-

Disperse the activated cellulose in the LiCl/DMAc solution and stir until it dissolves completely. This may take several hours to days.

-

For NMR analysis, transfer approximately 0.6 mL of the cellulose solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. The anomeric protons (H-1) typically resonate in the region of 4.2-4.6 ppm for β-linked glucose.

-

The signals for the other ring protons (H-2 to H-6) will appear in the region of 3.0-4.0 ppm and are often overlapped.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. This provides better signal dispersion than ¹H NMR.

-

The anomeric carbon (C-1) of β-linked glucose in cellulose resonates at approximately 103 ppm.

-

The carbon involved in the glycosidic linkage (C-4) will show a downfield shift to around 79-81 ppm.

-

The other ring carbons (C-2, C-3, C-5) resonate between 73-77 ppm, and the C-6 carbon appears around 61 ppm.

-

-

2D NMR Spectroscopy:

-

To resolve signal overlap and definitively assign resonances, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

COSY: Identifies scalar-coupled protons (e.g., H-1 to H-2, H-2 to H-3, etc.), allowing for the tracing of the proton spin system within each AGU.

-

HSQC: Correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the proton assignments.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.

-

Enzymatic Hydrolysis for Glycosidic Bond Cleavage

Enzymatic hydrolysis utilizes specific glycoside hydrolases (enzymes) to cleave the glycosidic bonds in a controlled manner. This technique is valuable for determining the anomeric configuration of the linkages and for producing oligosaccharides for further analysis.

Detailed Protocol for Enzymatic Hydrolysis of Starch:

-

Sample Preparation:

-

Prepare a 1% (w/v) solution of starch in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

-

Heat the solution to gelatinize the starch, typically by boiling for 15-30 minutes with constant stirring, then cool to the optimal temperature for the enzyme.

-

-

Enzymatic Digestion:

-

Add a specific amylase enzyme to the starch solution. The choice of enzyme depends on the desired cleavage pattern:

-

α-Amylase: An endo-acting enzyme that cleaves α-1,4-glycosidic bonds at random points within the starch chain, producing a mixture of oligosaccharides.

-

β-Amylase: An exo-acting enzyme that cleaves α-1,4-glycosidic bonds from the non-reducing end, producing maltose (B56501) units.

-

Glucoamylase (or amyloglucosidase): An exo-acting enzyme that cleaves both α-1,4 and α-1,6-glycosidic bonds from the non-reducing end, producing glucose.

-

Pullulanase or Isoamylase: Debranching enzymes that specifically cleave α-1,6-glycosidic bonds.

-

-

Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (e.g., for pancreatic α-amylase, 37°C, pH 6.9).

-

-

Reaction Termination and Analysis:

-

Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Analyze the resulting hydrolysate using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry to identify and quantify the released oligosaccharides or monosaccharides.

-

Biosynthesis of this compound Unit Polymers

The formation of polysaccharides from this compound units is a complex enzymatic process that occurs in distinct pathways for cellulose and starch.

Cellulose Biosynthesis

In plants, cellulose is synthesized at the plasma membrane by large protein complexes called cellulose synthase complexes or rosettes.[8] The substrate for cellulose synthase is UDP-glucose. The enzyme polymerizes glucose units into β-1,4-glucan chains, which are then extruded into the extracellular space where they self-assemble into crystalline microfibrils.[8]

Starch Biosynthesis

Starch synthesis in plants occurs within plastids (chloroplasts in leaves and amyloplasts in storage organs). The precursor for starch synthesis is ADP-glucose.[9][10][11] The biosynthesis involves the coordinated action of several key enzymes:

-

ADP-glucose pyrophosphorylase (AGPase): Catalyzes the synthesis of ADP-glucose from glucose-1-phosphate and ATP.[10]

-

Starch synthase (SS): Elongates the glucan chains by adding glucose units from ADP-glucose via α-1,4-glycosidic linkages.[9][10]

-

Starch branching enzyme (BE): Creates the α-1,6-glycosidic branch points in amylopectin by cleaving an α-1,4-linkage and transferring the cleaved chain to a C-6 hydroxyl group.

-

Starch debranching enzyme (DBE): Trims the branches of the growing amylopectin molecule to create the characteristic semi-crystalline structure of the starch granule.

Visualizations

Experimental Workflow for Polysaccharide Structural Elucidation

Caption: Workflow for the structural elucidation of polysaccharides.

Starch Biosynthesis Pathway

Caption: Simplified pathway of starch biosynthesis in plant amyloplasts.

Cellulose Biosynthesis Pathway

Caption: Overview of the cellulose biosynthesis pathway at the plant cell plasma membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

A Technical Guide to 1,6-anhydro-β-D-glucopyranose: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-anhydro-β-D-glucopyranose, also known as levoglucosan (B13493), is a naturally occurring anhydro sugar that has garnered significant attention in various scientific fields. Its rigid bicyclic structure and multiple hydroxyl groups make it a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and modified sugars.[1][2] This technical guide provides an in-depth overview of the core properties of 1,6-anhydro-β-D-glucopyranose, detailed experimental protocols, and its applications, particularly in the context of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1,6-anhydro-β-D-glucopyranose is presented in the table below. This data is crucial for its application in chemical synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [3] |

| Molecular Weight | 162.14 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 180-184 °C | [4] |

| Boiling Point | 208.81 °C (rough estimate) | [4] |

| Optical Rotation | [α]²⁰D = -66° (c=10 in Water) | [4] |

| Solubility | Soluble in water and ethanol (B145695). | [4] |

| CAS Number | 498-07-7 | [3] |

Experimental Protocols

Synthesis of 1,6-anhydro-β-D-glucopyranose from Starch

A common method for the preparation of 1,6-anhydro-β-D-glucopyranose is the pyrolysis of starch under reduced pressure.[4]

Methodology:

-

Starch Preparation: Starch is obtained from a suitable source, such as potatoes, and dried to a low moisture content (e.g., 9.83 ± 1.48 %).[4]

-

Pyrolysis: The dried starch is subjected to pyrolysis in a vacuum apparatus. The temperature and pressure are critical parameters that need to be carefully controlled to maximize the yield of the desired product. While specific optimal conditions can vary, the process generally involves heating the starch to high temperatures (e.g., >300°C) under vacuum.[2]

-

Collection of Pyrolysate: The volatile products of pyrolysis, which include 1,6-anhydro-β-D-glucopyranose, are condensed and collected.

-

Purification: The crude pyrolysate is then purified to isolate 1,6-anhydro-β-D-glucopyranose.

Purification by Recrystallization

Crystallization is a key step in obtaining high-purity 1,6-anhydro-β-D-glucopyranose.[4]

Methodology:

-

Dissolution: The crude 1,6-anhydro-β-D-glucopyranose is dissolved in a suitable solvent, such as ethanol or a mixture of solvents. Gentle heating can be applied to facilitate dissolution.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

Analytical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 1,6-anhydro-β-D-glucopyranose.[5][6][7]

Methodology:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5]

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the structure and assess the purity of the compound. The rigid ¹C₄ conformation of the pyranose ring in 1,6-anhydro-β-D-hexopyranoses results in characteristic chemical shifts and coupling constants.[8]

Signaling and Metabolic Pathways

While 1,6-anhydro-β-D-glucopyranose is not known to be directly involved in signaling pathways in higher organisms, its metabolism in microorganisms has been studied.

Fungal Metabolic Pathway

In some fungi, such as Aspergillus niger, 1,6-anhydro-β-D-glucopyranose is metabolized via a direct phosphorylation step.[9]

Bacterial Metabolic Pathway

Bacteria such as Pseudarthrobacter phenanthrenivorans utilize a multi-step enzymatic pathway for the degradation of 1,6-anhydro-β-D-glucopyranose.[10]

Application in Drug Development: Synthesis of (+)-Biotin

1,6-anhydro-β-D-glucopyranose is a valuable starting material for the synthesis of complex natural products, such as (+)-biotin (Vitamin B7).[2] The rigid structure of levoglucosan allows for stereocontrolled transformations.

The following diagram illustrates a simplified workflow for the synthesis of a key intermediate for (+)-biotin starting from 1,6-anhydro-β-D-glucopyranose.

Conclusion

1,6-anhydro-β-D-glucopyranose is a carbohydrate derivative with a unique and rigid structure that makes it an invaluable tool in organic synthesis. Its well-defined physicochemical properties and the availability of synthetic protocols from renewable resources like starch contribute to its significance. For researchers and professionals in drug development, 1,6-anhydro-β-D-glucopyranose offers a versatile chiral platform for the stereoselective synthesis of complex and biologically active molecules. The understanding of its metabolic pathways in microorganisms also opens avenues for its biotechnological production and utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

- 4. Preparation and characterization of 1,6 anhydrous Β-D-Glucopyranose from starch [inis.iaea.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. 1,6-ANHYDRO-BETA-D-GLUCOPYRANOSE(498-07-7) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification, characterization of levoglucosan kinase, and cloning and expression of levoglucosan kinase cDNA from Aspergillus niger CBX-209 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, functional characterization, and crystal structure determination of bacterial levoglucosan dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Anhydroglucose from Cellulose Burning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of anhydroglucose, primarily levoglucosan (B13493), from the thermal decomposition of cellulose (B213188). The document details the chemical mechanisms, experimental protocols for analysis, and quantitative data on product yields under various conditions, serving as a valuable resource for researchers in biomass conversion, atmospheric chemistry, and related fields.

Introduction: The Significance of this compound

Cellulose, a polymer of β-1,4 linked D-glucose units, is the most abundant biopolymer on Earth.[1] Its thermal degradation, a cornerstone of biomass burning and pyrolysis processes, leads to a variety of products, among which this compound isomers are of significant interest. Levoglucosan (1,6-anhydro-β-D-glucopyranose) is the major product formed during the pyrolysis of cellulose and serves as a key intermediate in the production of biofuels and valuable chemicals.[2][3] Furthermore, in atmospheric sciences, levoglucosan is a well-established tracer for biomass burning events. This guide delves into the fundamental aspects of its formation and quantification.

Chemical Pathways of this compound Formation

The pyrolysis of cellulose is a complex process that can be broadly categorized into primary and secondary reactions.[1] The formation of this compound is a primary pyrolysis process, predominantly occurring at temperatures between 300°C and 400°C.

Primary Pyrolysis: Depolymerization to Levoglucosan

The initial step in cellulose pyrolysis involves the cleavage of glycosidic bonds, leading to the depolymerization of the cellulose chain. This process is widely accepted to form levoglucosan and other anhydro-oligosaccharides.[1][4] The reaction proceeds through a concerted mechanism involving the formation of a liquid intermediate.[2]

Below is a simplified reaction pathway illustrating the primary decomposition of cellulose to levoglucosan.

Competing Reactions and Secondary Decomposition

The yield of levoglucosan is significantly influenced by competing reactions that lead to the formation of other products such as furans, light oxygenates (e.g., glycolaldehyde, hydroxyacetone), and char.[4][5] These reactions can occur in parallel to levoglucosan formation or as secondary reactions where levoglucosan itself decomposes at higher temperatures.[2][6]

The following diagram illustrates the major competing pathways during cellulose pyrolysis.

Quantitative Data on this compound Yield

The yield of levoglucosan from cellulose pyrolysis is highly variable, ranging from 5% to over 80%, depending on several factors including temperature, heating rate, reactor configuration, and the presence of catalysts.[7]

Effect of Temperature on Levoglucosan Yield

The pyrolysis temperature plays a crucial role in the product distribution. While levoglucosan formation is favored in a specific temperature window, higher temperatures can lead to its secondary decomposition.

| Cellulose Type | Pyrolysis Temperature (°C) | Levoglucosan Yield (wt%) | Reference |

| Untreated Cellulose | 375 | 53.2 | [8] |

| Argon-plasma pretreated cellulose | 375 | 77.6 | [8] |

| Crystalline Cellulose | 400 | 64.3 | [9] |

| Untreated Cellulose | 500 | 58.2 | [8] |

| Cellulose in Frontier Micropyrolyzer | 500 | 46-53 | [7] |

| Cellulose Film in PHASR reactor | 500 | 6-8 | [7] |

| Cellulose | 500 | 24.55 | [6] |

| Cellulose | 700 | 12.48 | [6] |

| Cellulose | 900 | Not detected | [6] |

Effect of Catalysts on this compound Yield

The introduction of catalysts can significantly alter the reaction pathways, either promoting or inhibiting the formation of levoglucosan in favor of other high-value chemicals like levoglucosenone (B1675106) (LGO).

| Cellulose Type | Catalyst | Pyrolysis Temperature (°C) | Levoglucosan (LG) Yield (wt%) | Levoglucosenone (LGO) Yield (wt%) | Reference |

| Cellulose | Zn4@Fe-C500 | 300 | 80.1 | - | [9] |

| Cellulose | None | 500 | 60.1 | - | [9] |

| Cellulose | Phytic Acid (1.0 wt%) | 350 | - | ~20 | [10] |

| Cellulose | Phosphoric Acid | 350 | - | 20.4 | [10] |

| Cellulose | Magnetic solid acid (Fe3O4/C-SO3H600) | 300 | - | 20.0 | [11] |

| Cellulose | None | 300 | - | 0.3 | [11] |

Experimental Protocols for Analysis

The accurate quantification of this compound from cellulose pyrolysis relies on sophisticated analytical techniques, primarily pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) and thermogravimetric analysis (TGA).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for the direct analysis of pyrolysis products. It involves the rapid heating of a small sample in an inert atmosphere, followed by the separation and identification of the volatile products.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: A small amount of cellulose (typically 0.5-1.5 mg) is accurately weighed and placed into a sample cup.[12]

-

Pyrolysis: The sample cup is introduced into a pre-heated micro-furnace pyrolyzer. Pyrolysis is typically carried out at a set temperature (e.g., 500°C) for a short duration (e.g., 20 seconds) under an inert atmosphere (e.g., helium).[12]

-

Chromatographic Separation: The volatile pyrolysis products are swept by the carrier gas into a gas chromatograph. A capillary column (e.g., DB-5ms) is used to separate the individual components of the pyrolysate based on their boiling points and affinity for the stationary phase.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. Quantification is achieved by comparing the peak area of the target analyte (levoglucosan) to that of an internal or external standard.

Derivatization for GC/MS Analysis

To improve the volatility and thermal stability of this compound for GC/MS analysis, a derivatization step is often employed. Silylation is a common method where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

Protocol for Silylation:

-

Sample Extraction: The pyrolysis products are collected, and an aliquot of the sample extract is placed in a vial.[13]

-

Reagent Addition: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is added to the sample.[14][15] Pyridine is often used as a solvent and acid scavenger.[13][16]

-

Reaction: The vial is sealed and heated (e.g., at 70°C for 60 minutes) to facilitate the derivatization reaction.[13][16]

-

Analysis: The derivatized sample is then injected into the GC/MS for analysis.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition kinetics of cellulose. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of cellulose (e.g., 10 mg) is placed in a TGA sample pan.[17]

-

TGA Measurement: The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10°C/min).[17]

-

Data Analysis: The TGA instrument records the sample weight as a function of temperature. The resulting thermogram (TG curve) and its derivative (DTG curve) provide information about the onset of decomposition, the temperature of maximum weight loss, and the char yield. Kinetic parameters such as activation energy can be determined from TGA data obtained at multiple heating rates.[18]

Conclusion

The formation of this compound from the burning of cellulose is a multifaceted process governed by a complex interplay of reaction pathways and experimental conditions. This guide has provided a detailed overview of the key chemical mechanisms, quantitative data on product yields, and standardized experimental protocols for the analysis of these important compounds. A thorough understanding of these principles is essential for optimizing biomass conversion technologies and for accurately assessing the impact of biomass burning on the environment. The provided data and methodologies serve as a foundational reference for researchers and professionals working in this dynamic field.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative study of the pyrolysis of levoglucosan to generate small molecular gases - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03138C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Producing high yield of levoglucosan by pyrolyzing nonthermal plasma-pretreated cellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Phytic acid as a biorenewable catalyst for cellulose pyrolysis to produce levoglucosenone - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00502C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. Derivatization and analysis of levoglucosan and PAHs in ambient air particulate matter by moderate temperature thermal desorption coupled with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Derivatization procedures and determination of levoglucosan and related monosaccharide anhydrides in atmospheric aerosols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Derivatization of Levoglucosan for Compound-Specific δ 13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Hemicellulose, Cellulose, and Lignin Content in Different Types of Biomasses by Thermogravimetric Analysis and Pseudocomponent Kinetic Model (TGA-PKM Method) [mdpi.com]

- 18. files.core.ac.uk [files.core.ac.uk]

The Natural Occurrence of Anhydroglucose Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of anhydroglucose compounds. It details their presence in various environments, the analytical methods for their quantification, and their roles in biological pathways. This document is intended to serve as a valuable resource for professionals in research, scientific exploration, and drug development.

Levoglucosan (B13493) and its Isomers (Mannosan and Galactosan)

Levoglucosan (1,6-anhydro-β-D-glucopyranose) and its isomers, mannosan and galactosan, are the most well-documented naturally occurring this compound compounds. Their primary source in the environment is the pyrolysis of cellulose (B213188) and hemicellulose, making them robust tracers for biomass burning events.[1][2][3]

Natural Occurrence and Quantitative Data

The concentration of these anhydrosugars in the environment, particularly in atmospheric aerosols, can vary significantly depending on geographical location, season, and the intensity of biomass combustion from sources such as wildfires, agricultural burning, and residential wood heating.[4][5]

Table 1: Concentration of Levoglucosan, Mannosan, and Galactosan in Atmospheric Particulate Matter (PM2.5)

| Location | Season/Event | Levoglucosan (ng/m³) | Mannosan (ng/m³) | Galactosan (ng/m³) | Reference |

| Urban Mediterranean Site | Winter | ~100 - >1000 | ~10 - >100 | ~5 - >50 | [4] |

| Urban Mediterranean Site | Summer | <100 | <10 | <5 | [4] |

| Zabrze, Poland | Winter | 737 (total tracers) | - | - | [5] |

| Rokitno, Poland | Winter | 465 (total tracers) | - | - | [5] |

| Budapest, Hungary | Winter | Median: 360 | Median: 37 | Median: 10.9 | [5] |

| Tasmania, Australia | 2018/19 Bushfire Season | 0.43 - 7910 | 0.03 - 1502 | - | [6] |

Table 2: Concentration of Levoglucosan in Soil and Sediments

| Matrix | Location | Concentration | Significance | Reference |

| Lake Sediments | Tasmania, Australia | 0.009 to 0.390 µg/g | Reconstruction of recent fire events | [7] |

| Terrestrial Sediment | Shandong Peninsula, China | - | Evidence for mid-Holocene low-temperature fires | [8] |

| Various | Global | Widely detected | Paleo-fire marker with a long preservation potential | [9] |

Experimental Protocols

The quantification of levoglucosan and its isomers from environmental samples is crucial for atmospheric and paleoenvironmental research. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed analytical technique.[2][10][11]

Protocol 1: Determination of Levoglucosan, Mannosan, and Galactosan in PM2.5 Filters by GC-MS [12][13]

-

Sample Preparation: A portion of the PM2.5 filter (e.g., polytetrafluoroethylene - PTFE) is placed in a centrifuge tube.

-

Extraction: The filter is extracted with a suitable solvent, such as acetonitrile, using ultrasonication for approximately 60 minutes at a controlled temperature (e.g., 40°C).

-

Filtration: The extract is filtered through a 0.2 µm syringe filter to remove particulate matter.

-

Derivatization: An aliquot of the extract is transferred to an autosampler vial. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole, is added to convert the hydroxyl groups of the anhydrosugars into their more volatile trimethylsilyl (B98337) ethers.[10][14] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set period.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Metabolic Pathways

While primarily formed through pyrolysis, levoglucosan can be metabolized by various microorganisms. This is a critical consideration when using it as a conservative tracer in certain environments.

In fungi, levoglucosan is typically metabolized via direct phosphorylation.[1][15][16]

Bacteria primarily utilize a dehydrogenase-dependent pathway for levoglucosan catabolism.[1][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Detection and quantification of levoglucosan in atmospheric aerosols: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMT - An intercomparison study of analytical methods used for quantification of levoglucosan in ambient aerosol filter samples [amt.copernicus.org]

- 4. Organic tracers in fine and coarse aerosols at an urban Mediterranean site: contribution of biomass burning and biogenic emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. A fast and simple extraction method for analysing levoglucosan and its isomers in sediments by ion chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GC-MS determination of levoglucosan in atmospheric particulate matter collected over different filter materials - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structures of Anhydroglucose and Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the molecular structures of anhydroglucose, specifically 1,6-anhydro-β-D-glucopyranose (levoglucosan), and its parent monosaccharide, β-D-glucose. This document delves into their structural distinctions, physicochemical properties, and key chemical transformations, offering valuable insights for researchers in carbohydrate chemistry, drug development, and materials science.

Core Molecular Structure Comparison

The fundamental difference between β-D-glucose and 1,6-anhydro-β-D-glucopyranose lies in the presence of an intramolecular 1,6-glycosidic bond in the latter. This bond forms a second, five-membered ring, creating a rigid, bicyclic structure. This structural constraint significantly impacts the molecule's conformation and reactivity compared to the more flexible single-ring structure of β-D-glucose.

Below is a visual representation of the structural relationship between β-D-glucose and the formation of 1,6-anhydro-β-D-glucopyranose through intramolecular dehydration.

Levoglucosan: A Definitive Molecular Tracer for Biomass Burning

An In-depth Technical Guide for Researchers and Scientists

Introduction

Levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar that has emerged as a critical and unambiguous molecular tracer for biomass burning in environmental science. Its unique formation pathway, exclusively from the pyrolysis of cellulose (B213188) and hemicellulose, makes it a powerful tool for identifying and quantifying the impact of biomass combustion on air quality, climate, and ecosystems. This guide provides a comprehensive overview of the discovery, formation, and analytical methodologies for levoglucosan, tailored for researchers, scientists, and professionals in related fields.

The Discovery and Formation of Levoglucosan

Levoglucosan is a primary product of cellulose pyrolysis, the thermal decomposition of cellulose in the absence of oxygen.[1] Its presence in atmospheric aerosols is a direct indicator of emissions from biomass burning.[2] The formation of levoglucosan from cellulose is a complex process involving several proposed mechanisms, including a free-radical mechanism, a glucose intermediate mechanism, and a levoglucosan chain-end mechanism.[1] Theoretical studies suggest that the levoglucosan chain-end mechanism is the most favorable pathway due to its lower energy barrier, which aligns well with experimental data.[1]

The process begins with the cleavage of glycosidic bonds within the cellulose polymer, leading to depolymerization.[3] This is followed by intramolecular rearrangement to form levoglucosan. The yield of levoglucosan can vary significantly (from 5% to 80% by carbon) depending on factors such as the pyrolysis temperature, the type of reactor, and the nature of the lignocellulosic material.[4] The primary conversion of cellulose to levoglucosan and other products occurs between 300°C and 450°C.[4]

Experimental Protocols for Levoglucosan Analysis

The quantification of levoglucosan in environmental samples, such as atmospheric aerosols, snow, ice cores, and sediments, requires sensitive and specific analytical methods.[5][6][7] A variety of techniques have been developed and are widely used for this purpose.[5][8]

1. Sample Collection and Preparation:

-

Aerosol Sampling: Atmospheric particulate matter is typically collected on filters, such as quartz fiber or Teflon filters.[9]

-

Extraction: The collected particles are extracted from the filter material using a suitable solvent. Common extraction methods include ultrasonication with solvents like methanol, dichloromethane, or a mixture of both.[9][10] A simple and efficient method for sediments involves ultrasound probe sonication with water.[7]

-

Filtration and Concentration: The extract is then filtered to remove insoluble material. The filtrate may be concentrated, often by rotary evaporation or under a gentle stream of nitrogen, to increase the concentration of the target analytes.

2. Derivatization (for GC-based methods):

For analysis by Gas Chromatography (GC), the hydroxyl groups of levoglucosan and its isomers must be derivatized to increase their volatility. A common method is silylation, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the dried extract to form trimethylsilyl (B98337) (TMS) ethers.[9]

3. Instrumental Analysis:

Several analytical techniques are employed for the separation and quantification of levoglucosan:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust method.[11] The derivatized sample is injected into the GC, where levoglucosan and its isomers are separated based on their boiling points and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the compounds based on their characteristic mass fragments.[9][11]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique has gained popularity as it often does not require derivatization.[12] Separation is achieved based on the polarity of the analytes.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is another powerful technique that does not require derivatization and is particularly useful for the analysis of carbohydrates.[12]

Quantitative Data on Levoglucosan Concentrations

The concentration of levoglucosan in the environment varies widely depending on the proximity to biomass burning sources, the type of biomass being burned, and meteorological conditions. The following tables summarize reported concentrations in various environmental matrices.

Table 1: Levoglucosan Concentrations in Atmospheric Aerosols

| Location/Environment | Sample Type | Levoglucosan Concentration (ng/m³) | Reference |

| Rural (Heating Season) | PM₂.₅ | 942 (median); 235 - 3262 (range) | [13] |

| Urban (Heating Season) | PM₂.₅ | 624 (median); 146 - 1417 (range) | [13] |

| Rural (Non-Heating Season) | PM₂.₅ | 36.7 (median) | [13] |

| Urban (Non-Heating Season) | PM₂.₅ | 23.0 (median) | [13] |

| Texas (Regional Haze) | PM₁₀ | 200 - 1200 | [14] |

| Global Oceans | Marine Aerosols | 0.18 - 41 | [15] |

| Chiang Mai, Thailand (Urban) | PM₂.₅ | 460 ± 560 | [16] |

| Chiang Mai, Thailand (Rural) | PM₂.₅ | 550 ± 670 | [16] |

Table 2: Levoglucosan in Other Environmental Matrices

| Matrix | Location | Concentration | Reference |

| Lake Sediments | - | 0.009 - 0.390 µg/g | [7] |

| Tibetan Glaciers | Snow and Ice | Varies by location and season | [6] |

Table 3: Emission Factors of Levoglucosan from Biomass Burning

| Biomass Type | Emission Factor (mg/kg of fuel) | Reference |

| Wood Combustion | 40 - 1200 | [10] |

Conclusion

The discovery of levoglucosan as a specific tracer for biomass burning has revolutionized the study of atmospheric chemistry and pollution. Its unique and exclusive origin from the pyrolysis of cellulose allows for the precise identification and apportionment of biomass burning sources.[2][17] The analytical methods for its detection and quantification are well-established and continue to be refined, providing researchers with robust tools to investigate the impacts of biomass burning on a local, regional, and global scale. The quantitative data gathered from around the world underscore the significant contribution of biomass combustion to atmospheric aerosols in diverse environments. Continued research on levoglucosan and its atmospheric fate will further enhance our understanding of the role of biomass burning in the Earth's system.

References

- 1. Levoglucosan formation mechanisms during cellulose pyrolysis [kth.diva-portal.org]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Levoglucosan: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 5. Detection and quantification of levoglucosan in atmospheric aerosols: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levoglucosan evidence for biomass burning records over Tibetan glaciers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fast and simple extraction method for analysing levoglucosan and its isomers in sediments by ion chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atmoschem.community.uaf.edu [atmoschem.community.uaf.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Anhydrous Dextrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous dextrose (D-glucose), a monosaccharide and essential carbohydrate, is a highly purified crystalline form of glucose that is devoid of water molecules.[1] Widely utilized in the pharmaceutical, food, and biotechnology industries, its physical properties are critical to its functionality as an excipient, a primary energy source in cell culture media, and a therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the core physical properties of anhydrous dextrose, complete with detailed experimental protocols and structured data for easy reference.

Molecular and Structural Data

Anhydrous dextrose is the water-free form of D-(+)-glucopyranose.[3] Its molecular and structural characteristics are fundamental to its physical and chemical behavior.

| Property | Value | Reference |

| Chemical Name | D-(+)-Glucose, anhydrous | [4] |

| Synonyms | Anhydrous D-glucose, Dextrosol, Corn sugar, Grape sugar | [4] |

| CAS Number | 50-99-7 | [4][5] |

| Molecular Formula | C₆H₁₂O₆ | [1][5] |

| Molecular Weight | 180.16 g/mol | [4][6][7] |

| Appearance | White, crystalline powder or granules; colorless crystals | [1][4][8] |

| Odor | Odorless | [4][8] |

| Taste | Sweet | [8] |

Thermodynamic Properties

The thermodynamic properties of anhydrous dextrose are crucial for its processing and stability, particularly in applications involving heat.

| Property | Value | Reference |

| Melting Point | 146 °C - 152 °C | [5][6][9] |

| Boiling Point | 232.96°C (rough estimate) | [6] |

| Specific Rotation | +52.5° to +53.3° | [10][11] |

| pH (0.5 M aqueous solution) | 5.9 | [4] |

| pH (20% w/v aqueous solution) | 3.5-5.5 | [12] |

Solubility Profile

The solubility of anhydrous dextrose in various solvents is a key factor in its application in liquid formulations and as a fermentation substrate.

| Solvent | Solubility | Reference |

| Water | Freely soluble; 1 g in 1.1 ml at 25°C | [4][13] |

| Ethanol | Sparingly soluble | [5][9] |

| Methanol | Highly soluble | [5] |

| Hot Glacial Acetic Acid | Highly soluble | [5] |

| Pyridine | Highly soluble | [5] |

| Ether | Sparingly soluble | [5] |

| Acetone | Sparingly soluble | [5] |

Crystal and Powder Properties

The particulate and bulk properties of anhydrous dextrose powder are critical for handling, processing, and formulation development, especially in solid dosage forms.

| Property | Value | Reference |

| True Density | 1.54 g/cm³ | [5][12] |

| Bulk Density (granular) | 1.3–1.4 g/cm³ | [3] |

| Tapped Density (granular) | 1.1-1.2 g/cm³ | [3] |

| Hygroscopicity | Mildly hygroscopic; absorbs significant moisture at 25°C and relative humidity >85% to form the monohydrate.[1][12] |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of anhydrous dextrose can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry anhydrous dextrose powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the powder at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For accurate results, the heating rate should be slow near the expected melting point.

Determination of Bulk Density and Tapped Density

Methodology: These properties are determined by measuring the volume of a known mass of powder.

-

Bulk Density (Poured Density):

-

A known mass of anhydrous dextrose powder is gently poured into a graduated cylinder.

-

The volume occupied by the powder is recorded.

-

Bulk density is calculated as the mass of the powder divided by the unsettled volume.[6]

-

-

Tapped Density:

-

The graduated cylinder containing the powder from the bulk density measurement is subjected to a fixed number of mechanical taps (B36270) using a tapped density tester.

-

The volume of the powder is recorded after tapping until a constant volume is achieved.

-

Tapped density is calculated as the mass of the powder divided by the final tapped volume.[6]

-

Determination of Specific Rotation

Methodology: A polarimeter is used to measure the optical rotation of a solution of anhydrous dextrose.

-

Solution Preparation: A solution of anhydrous dextrose of a known concentration is prepared in deionized water.

-

Polarimeter Measurement: The polarimeter tube is filled with the prepared solution. The optical rotation of the solution is measured at a specific wavelength of light (typically the sodium D-line at 589 nm) and a controlled temperature.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the polarimeter tube in decimeters

-

c is the concentration of the solution in g/mL

-

Hygroscopicity Testing

Methodology: The moisture absorption of anhydrous dextrose is evaluated under controlled humidity and temperature conditions.

-

Sample Preparation: A pre-weighed sample of anhydrous dextrose is placed in an open container.

-

Controlled Environment: The sample is stored in a desiccator or a humidity chamber maintained at a specific relative humidity (e.g., 80%) and temperature (e.g., 25°C).

-

Weight Measurement: The weight of the sample is measured at regular intervals until a constant weight is achieved.

-

Calculation: The percentage of moisture absorbed is calculated based on the initial and final weights of the sample.

Visualizations

Manufacturing Process of Anhydrous Dextrose

The following diagram illustrates the general manufacturing process of anhydrous dextrose from starch.

References

- 1. digicollections.net [digicollections.net]

- 2. phy.ncu.edu.tw [phy.ncu.edu.tw]

- 3. phexcom.com [phexcom.com]

- 4. gea.com [gea.com]

- 5. usp.org [usp.org]

- 6. pharmastate.academy [pharmastate.academy]

- 7. college.agrilife.org [college.agrilife.org]

- 8. shodex.com [shodex.com]

- 9. pharmasop.in [pharmasop.in]

- 10. uspbpep.com [uspbpep.com]

- 11. Glucose Anhydrous or Dextrose Anhydrous BP Ph Eur Manufacturers [anmol.org]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. spectrumchemical.com [spectrumchemical.com]

From Glucose to a Promising Pharmaceutical Building Block: A Technical Guide to the Thermochemical Synthesis of 1,6-Anhydroglucose

For Researchers, Scientists, and Drug Development Professionals

The transformation of glucose, a ubiquitous and renewable monosaccharide, into 1,6-anhydro-β-D-glucopyranose (levoglucosan) represents a critical advancement in the sustainable synthesis of valuable chemical intermediates. This bicyclic anhydro sugar serves as a versatile chiral building block in the synthesis of a wide array of biologically active molecules and polymers. This technical guide provides an in-depth exploration of the core thermochemical methodologies for converting glucose to 1,6-anhydroglucose, focusing on pyrolysis and high-temperature steam treatment. It offers detailed experimental protocols, a comparative analysis of reaction parameters, and a mechanistic overview to inform and empower researchers in this dynamic field.

Introduction to 1,6-Anhydroglucose

1,6-Anhydro-β-D-glucopyranose, commonly known as levoglucosan, is a naturally occurring organic compound formed during the pyrolysis of carbohydrates like cellulose (B213188) and starch.[1] Its rigid bicyclic structure, containing multiple chiral centers, makes it a highly sought-after starting material for the stereoselective synthesis of complex molecules, including pharmaceuticals and specialty polymers. The efficient production of 1,6-anhydroglucose from readily available glucose is a key objective in the development of sustainable biorefineries.

Core Thermochemical Transformation Methodologies

The primary thermochemical routes for the conversion of glucose to 1,6-anhydroglucose involve high-temperature processes that facilitate intramolecular dehydration. This section details the two most prominent methods: pyrolysis and high-temperature steam treatment.

Pyrolysis of Glucose

Pyrolysis involves the thermal decomposition of organic material in the absence of oxygen. The fast pyrolysis of glucose can lead to the formation of 1,6-anhydroglucose, alongside a variety of other products.[2] The product distribution is highly dependent on the reaction conditions, particularly temperature and heating rate.

The formation of 1,6-anhydroglucose from glucose proceeds through an intramolecular dehydration reaction, where the hydroxyl group at the C6 position attacks the anomeric carbon (C1), leading to the formation of a 1,6-anhydro ring.[3] This process is in competition with several other reaction pathways, including:

-

Isomerization to Fructose: Glucose can isomerize to fructose, which can then undergo dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF).[4]

-

Retro-Aldol Condensation: This pathway leads to the formation of smaller, lower molecular weight compounds.[5]

-

Intermolecular Dehydration: This results in the formation of oligosaccharides and ultimately humins (polymeric byproducts).

The selectivity towards 1,6-anhydroglucose is favored by conditions that promote the intramolecular cyclization over these competing reactions.

Caption: Experimental workflow for continuous flow high-temperature steam treatment.

References

The Pivotal Role of Anhydroglucose in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydroglucose, a fundamental building block derived from the most abundant natural polymer, cellulose (B213188), stands at the crossroads of renewable resources and advanced chemical synthesis. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, offering a valuable resource for professionals in research, chemical sciences, and drug development. From its formation and unique reactivity to its application in the synthesis of novel polymers and pharmaceuticals, this document elucidates the critical role of this compound in the progression of carbohydrate chemistry.

The this compound Unit: Structure and Formation

The this compound unit (AGU) is the fundamental repeating monomer in polysaccharides like cellulose and starch.[1] Structurally, it is a glucose molecule that has lost a molecule of water. The most prominent and synthetically versatile this compound is 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan (B13493).[2] This bicyclic structure, formed through an intramolecular glycosidic bond between the C1 and C6 hydroxyl groups of glucose, imparts a conformationally rigid and reactive framework.

The primary methods for generating levoglucosan are through the pyrolysis of carbohydrates and the acid-catalyzed dehydration of glucose.

-

Pyrolysis of Cellulose: Fast pyrolysis of cellulosic biomass is a major industrial route to levoglucosan.[3] Under controlled high-temperature and low-pressure conditions, the glycosidic bonds in cellulose cleave, leading to the formation of levoglucosan as a primary product.[4] The yield of levoglucosan from cellulose pyrolysis can vary significantly depending on the reaction conditions.[5]

-

Dehydration of Glucose: Glucose can be selectively dehydrated to form anhydroglucoses, including levoglucosan and 1,6-anhydro-β-D-glucofuranose.[6] This reaction is typically catalyzed by solid acid catalysts in polar aprotic solvents.[7]

Quantitative Data on this compound Formation and Properties

The efficiency of this compound production and its physical characteristics are critical for its application. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Levoglucosan from Pyrolysis of Various Biomass Sources

| Biomass Source | Pyrolysis Temperature (°C) | Levoglucosan Yield (wt%) | Reference |

| Cellulose (Avicel) | 500 | 42 | [8] |

| Cellulose (thin film) | 350-500 | ~25-30 C% | [5] |

| Cellulose (plasma-pretreated) | 350-450 | up to 78.6 | [9] |

| Red Oak | 500 | Not specified, but major component | [10] |

| Lignocellulosic Biomass | Not specified | 10-20 (untreated), up to 60 (pretreated) | [11] |

| Cellulose (with copper catalyst) | 400 | 56 | [12] |

Table 2: Physicochemical Properties of 1,6-Anhydro-β-D-glucopyranose (Levoglucosan)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [13] |

| Molar Mass | 162.14 g/mol | [13] |

| Melting Point | 182-184 °C | [14] |

| Boiling Point | 384 °C (estimated) | [2] |

| Density | 1.688 g/cm³ (predicted) | [2] |

| Solubility in Water | 50 mg/mL | [14] |

| Optical Rotation [α]D | -66° (c=1 in H₂O) | [14] |

Table 3: Kinetic Data for Acid-Catalyzed Hydrolysis of Levoglucosan to Glucose

| Acid Catalyst | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |

| Sulfuric Acid | 80-200 | 123.4 | [15] |

| Acetic Acid | 80-200 | 120.9 | [15] |

| Amberlyst 16 | 79-115 | 132.3 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and conversion of this compound, offering practical guidance for laboratory applications.

Laboratory Scale Synthesis of Levoglucosenone (B1675106) from Cellulose

This protocol outlines the acid-catalyzed pyrolysis of cellulose to produce levoglucosenone, a derivative of levoglucosan.

Materials:

-

Cellulose powder

-

Polyethylene glycol 4000 (PEG)

-

Sulfuric acid

-

Methanol

-

Sodium bicarbonate

Procedure:

-

Grind 200 g of PEG to a coarse powder and place it in a 500 mL beaker.

-

Prepare a diluted solution of sulfuric acid (2.50 g in 15 mL of methanol) and add it to the powdered PEG, mixing thoroughly to distribute the acid.

-

Add 20 g of cellulose powder to the acid-impregnated PEG and mix until a homogeneous powder is obtained.

-

Transfer the mixture to a Kugelrohr flask and perform pyrolysis at 300 °C under vacuum.

-

Collect the distillate, which will contain levoglucosenone.

-

Neutralize the distillate with sodium bicarbonate.

-

Extract the levoglucosenone from the aqueous mixture.[17]

Purification of Levoglucosan from Pyrolysis Bio-oil

This protocol describes a method for isolating and purifying crystalline levoglucosan from the "heavy ends" fraction of bio-oil produced from biomass pyrolysis.

Materials:

-

"Heavy ends" fraction of bio-oil

-

Water

-

Sepabeads SP207 adsorption resin

-

Appropriate solvents for crystallization (e.g., ethanol, methanol)

Procedure:

-

Perform a liquid-liquid extraction of the heavy ends fraction with water to separate the water-soluble carbohydrates, including levoglucosan, from the insoluble phenolic compounds.

-

Pass the aqueous extract through a column packed with Sepabeads SP207 adsorption resin to remove residual phenolic monomers and other impurities.

-

Concentrate the purified aqueous solution by rotary evaporation to induce crystallization of the sugars.

-

Perform a cold solvent rinse of the resulting crystal mass to selectively dissolve and remove other sugars, leaving behind purified levoglucosan crystals.[5][10]

Acid-Catalyzed Hydrolysis of Levoglucosan to Glucose

This protocol details the conversion of levoglucosan to glucose using a solid acid catalyst.

Materials:

-

Levoglucosan

-

Amberlyst 16 (solid acid catalyst)

-

Deionized water

Procedure:

-

Prepare a solution of levoglucosan in deionized water at the desired concentration (e.g., 500 mol/m³).

-

Add the Amberlyst 16 catalyst to the solution (e.g., 5 wt%).

-

Heat the reaction mixture to the desired temperature (e.g., 115 °C) in a batch reactor with stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing for glucose and remaining levoglucosan using HPLC.

-

Upon completion, separate the solid catalyst by filtration.[16]

Reactivity and Synthetic Applications of this compound

The unique bicyclic structure of 1,6-anhydro-β-D-glucopyranose makes it a versatile starting material for a wide range of chemical transformations.

Polymerization

This compound derivatives can undergo ring-opening polymerization to produce stereoregular polysaccharides.[18] This allows for the synthesis of novel bio-based polymers with tunable properties. The polymerization can be initiated by cationic catalysts, such as scandium and bismuth triflates.[19]

Conversion to Value-Added Chemicals

Levoglucosan serves as a platform molecule for the synthesis of various valuable chemicals. For instance, it can be dehydrated to produce levoglucosenone, a chiral building block.[20] Furthermore, hydrolysis of levoglucosan yields glucose, which can be further converted to 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate for biofuels and bioplastics.[6]

Role in Drug Development

This compound derivatives are crucial intermediates in the synthesis of complex pharmaceutical compounds. A notable example is the synthesis of Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis often involves the coupling of a protected this compound derivative with an aglycone moiety.[21][22][23]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important processes involving this compound.

Caption: Experimental workflow for the purification of levoglucosan from biomass.

Caption: Bacterial metabolic pathway of levoglucosan.[1][8]

Caption: Key synthetic transformations involving this compound.

Conclusion

This compound, and particularly levoglucosan, represents a cornerstone in the field of sustainable chemistry. Its ready availability from biomass, coupled with its unique reactivity, provides a powerful platform for the development of advanced materials and pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of this compound chemistry is paramount for harnessing its full potential in creating innovative and sustainable solutions. This guide serves as a foundational resource to facilitate further exploration and application of this remarkable carbohydrate derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Levoglucosan: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Production and purification of crystallized levoglucosan from pyrolysis of lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Characterization of Levoglucosan-Metabolizing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fractionation of pyroligneous acid: The first step for the recovery of levoglucosan :: BioResources [bioresources.cnr.ncsu.edu]

- 12. CN102020722A - Method for preparing levoglucosan from cellulose by catalytic pyrolysis - Google Patents [patents.google.com]

- 13. chembk.com [chembk.com]

- 14. 1,6-脱水-β-D-葡萄糖 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Kinetic Studies on the Conversion of Levoglucosan to Glucose in Water Using Brønsted Acids as the Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. Catalytic dehydration of levoglucosan to levoglucosenone using Brønsted solid acid catalysts in tetrahydrofuran [ouci.dntb.gov.ua]

- 21. CN105541815A - Preparation method for canagliflozin - Google Patents [patents.google.com]

- 22. Synthesis method of canagliflozin - Eureka | Patsnap [eureka.patsnap.com]

- 23. newdrugapprovals.org [newdrugapprovals.org]

Anhydroglucose: A Core Component in Modern Research and Drug Development

An in-depth guide to the chemical formula, molecular weight, properties, synthesis, and applications of anhydroglucose, tailored for researchers, scientists, and professionals in drug development.

This compound, a dehydrated form of glucose, is a fundamental structural unit in pivotal biopolymers such as cellulose (B213188) and starch. Its unique chemical architecture makes it a versatile building block in various scientific and industrial applications, including the synthesis of novel therapeutic agents and advanced drug delivery systems. This technical guide provides a comprehensive overview of the key aspects of this compound, with a focus on its most common isomers: 1,6-anhydro-β-D-glucopyranose (levoglucosan) and 3,6-anhydro-D-glucose.

Core Chemical and Physical Properties

The fundamental properties of this compound are dictated by its isomeric form. The chemical formula for this compound is C₆H₁₀O₅, with a corresponding molecular weight of 162.14 g/mol .[1][2] Below is a summary of the key physicochemical properties of its prominent isomers.

| Property | 1,6-Anhydro-β-D-glucopyranose (Levoglucosan) | 3,6-Anhydro-D-glucose |

| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol [2] | 162.14 g/mol [1] |

| CAS Number | 498-07-7[2] | 7625-23-2[1] |

| Melting Point | 182-184 °C[2] | Not available |

| Solubility | Soluble in water (50 mg/mL) and ethanol.[2] | Not available |

| Optical Activity | [α]¹⁸/D −66° (c = 1 in H₂O)[2] | Not available |

| Structure | Bicyclic | Furanose ring |

Synthesis and Experimental Protocols

The synthesis of this compound isomers can be achieved through various chemical routes, often starting from D-glucose or its derivatives.

Synthesis of 1,6-Anhydro-β-D-glucopyranose (Levoglucosan)

A convenient one-step synthesis of levoglucosan (B13493) from D-glucose can be performed using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as an activating agent. This method facilitates the intramolecular cyclization to form the 1,6-anhydro bridge.

Experimental Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve D-glucose in a suitable solvent.

-

Activation: Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) (approximately 1.1 to 1.5 equivalents) to the solution. A tertiary amine base, such as triethylamine, may be added to neutralize the hydrochloric acid generated during the reaction.

-

Reaction: Stir the mixture at a controlled temperature, ranging from room temperature to a moderately elevated temperature (e.g., 50-80 °C), for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica (B1680970) gel chromatography to yield high-purity levoglucosan.

Synthesis of 3,6-Anhydro-D-glucal

3,6-Anhydro-D-glucal, a precursor for 3,6-anhydro-D-glucose, can be synthesized from 6-O-Tosyl-D-glucal.

Experimental Protocol:

-

Reaction Setup: Treat a solution of 6-O-Tosyl-D-glucal with an excess of lithium aluminum hydride (LiAlH₄).

-

Reaction Conditions: The reaction is typically carried out in a suitable etheral solvent under anhydrous conditions.

-

Product Formation: The reaction unexpectedly yields 3,6-anhydro-D-glucal as the major product in good yield.[3]

-

Purification: The product can be purified using standard chromatographic techniques.[3]

Biological Significance and Signaling Pathways

This compound, particularly levoglucosan, is a key intermediate in the metabolism of various microorganisms. Understanding these pathways is crucial for applications in biotechnology and bioremediation.

Fungal Degradation of Levoglucosan

In some fungi, levoglucosan is metabolized to the central metabolite glucose-6-phosphate via the action of levoglucosan kinase (LGK). This enzyme catalyzes both the cleavage of the 1,6-anhydro ring and the phosphorylation of the glucose molecule.

References

An In-Depth Technical Guide to the Solubility of Anhydroglucose in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroglucose, in its most common isomeric form, 1,6-anhydro-β-D-glucopyranose (also known as levoglucosan), is a versatile and naturally occurring monosaccharide derivative. It is formed during the pyrolysis of carbohydrates like starch and cellulose.[1] Its unique bicyclic structure, where the C1 and C6 hydroxyl groups are locked in an acetal (B89532) linkage, imparts distinct physicochemical properties, including its solubility profile, which is of critical interest in various applications ranging from biomass conversion and biofuel production to its use as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[2]

This technical guide provides a comprehensive overview of the solubility of this compound in a variety of solvent systems, including common organic solvents, ionic liquids (ILs), and deep eutectic solvents (DESs). It details experimental protocols for solubility determination and quantitative analysis, and presents the available data in a clear and accessible format to support research and development efforts.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its extraction, purification, and reaction chemistry. The following tables summarize the available quantitative and qualitative solubility data in various solvents.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20 | 62.3 mg/mL[3][4] |

| Water | H₂O | Not Specified | 50 mg/mL[5][6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 55 mg/mL[3][7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 32 mg/mL[8] |

| Ethanol | C₂H₅OH | Not Specified | Soluble[9][10][11] |

| Chloroform | CHCl₃ | Not Specified | Negligible[12] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Not Specified | Negligible[13] |

| Acetone | C₃H₆O | Not Specified | Negligible[14] |

Table 2: Qualitative Solubility of this compound Derivatives in Organic Solvents

| This compound Derivative | Solvent | Solubility | Reference |

| Nitrocellulose (a nitrate (B79036) ester of the this compound unit in cellulose) | Acetone, Ethyl Acetate, Methyl Acetate, Ethyl Carbonate | Soluble | [15] |

Solubility in Novel Solvent Systems

Ionic Liquids (ILs)

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than that of the individual components. Choline (B1196258) chloride (ChCl) is a common HBA used to form DESs with various HBDs like urea (B33335) and glycerol. These solvents are of great interest due to their low cost, biodegradability, and tunable properties.

Studies on the solubility of various carbohydrates in ChCl-based DESs have shown that these solvents can be effective media for dissolving sugars.[17][18][19] The solubility is influenced by the nature of the HBD, the molar ratio of the components, and the presence of water. While specific quantitative data for this compound is limited, it is expected to exhibit significant solubility in hydrophilic DESs, particularly those based on choline chloride with hydrogen-bond-donating components like urea or glycerol.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies for determining the solubility of this compound and quantifying its concentration in solution.

Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[9]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The amount of excess solid should be sufficient to ensure that a saturated solution is in equilibrium with the undissolved solid throughout the experiment.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaking incubator or a water bath with a magnetic stirrer) for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[9] It is crucial to maintain a constant temperature as solubility is temperature-dependent.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm pore size). It is critical to avoid any temperature changes during this step that could cause precipitation or further dissolution.

-

Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Quantification of this compound

Accurate quantification of the dissolved this compound is essential for determining its solubility. Several analytical techniques are suitable for this purpose.

1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common and reliable method for the quantification of carbohydrates that do not possess a UV chromophore.

-

Principle: The separation is typically achieved on a carbohydrate analysis column (e.g., an amino- or ligand-exchange column). The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting analyte.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns, while pure water is often used for ligand-exchange columns.[7][20]

-

Quantification: A calibration curve is generated by injecting standards of known this compound concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.

-